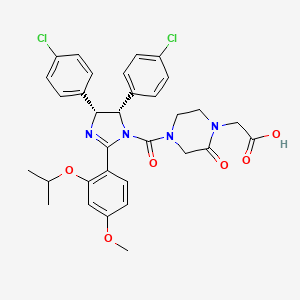(4R,5S)-nutlin carboxylic acid
CAS No.:
Cat. No.: VC15882018
Molecular Formula: C32H32Cl2N4O6
Molecular Weight: 639.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H32Cl2N4O6 |
|---|---|
| Molecular Weight | 639.5 g/mol |
| IUPAC Name | 2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m1/s1 |
| Standard InChI Key | CYFZSMNCDNFMOG-IHLOFXLRSA-N |
| Isomeric SMILES | CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Introduction
Chemical and Structural Characteristics of (4R,5S)-Nutlin Carboxylic Acid
Core Structure and Stereochemical Configuration
(4R,5S)-Nutlin carboxylic acid (CAS 2306390-08-7) belongs to the cis-imidazoline class, featuring a chiral center at positions 4 and 5 that dictates its enantioselective binding to MDM2 . The compound’s molecular formula is , with a molecular weight of 639.53 g/mol . Its structure incorporates a carboxylic acid moiety at the C-terminus, enabling conjugation to protein-binding ligands via polyethylene glycol (PEG) or other linkers in PROTAC (Proteolysis-Targeting Chimera) designs .
Physicochemical Properties
Key physicochemical parameters include a predicted density of 1.39 g/cm³ and stability profiles requiring storage at -20°C in powder form or -80°C in solution . The carboxylic acid group enhances solubility in polar solvents compared to parent Nutlin-3a, addressing historical challenges in formulation for in vivo delivery .
Table 1: Comparative Properties of (4R,5S)-Nutlin Carboxylic Acid and Nutlin-3a
Mechanism of Action: p53 Pathway Activation via MDM2 Inhibition
Disruption of the p53-MDM2 Interaction
The compound competitively inhibits MDM2’s p53-binding pocket, preventing ubiquitination and proteasomal degradation of p53 . Structural studies reveal that the (4R,5S) configuration optimizes hydrophobic interactions with MDM2 residues Phe19, Trp23, and Leu26, achieving a 35% higher binding affinity than racemic Nutlin-3 .
Transcriptional Activation of Apoptotic Signals
Stabilized p53 upregulates pro-apoptotic genes such as BAX, PUMA, and NOXA, while suppressing anti-apoptotic BCL-2 . In wild-type p53 cancer models, this results in G₁/G₂ cell cycle arrest and caspase-3-dependent apoptosis .
Table 2: Preclinical Efficacy of (4R,5S)-Nutlin Carboxylic Acid Derivatives
Synthetic Routes and Stereochemical Control
Asymmetric Catalysis for Enantiopure Production
The patented synthesis employs a bis(amidine) Brønsted acid catalyst (e.g., -substituted variants) to achieve >98% enantiomeric excess in the key imidazoline ring-forming step . Critical reaction parameters include:
Carboxylic Acid Functionalization
Post-synthetic modification involves coupling the carboxylic acid to PROTAC linkers (e.g., PEG₆) via EDC/NHS chemistry, yielding conjugates with nanomolar degradation activity against MDM2 .
Therapeutic Applications and PROTAC Development
Monotherapy in p53-Wild-Type Cancers
In vivo studies demonstrate single-agent efficacy in xenograft models, with a 3.5-fold increase in tumor growth inhibition compared to Nutlin-3a at equimolar doses . Pharmacodynamic analyses confirm p21 upregulation within 6 hours post-administration .
PROTAC Conjugates for Targeted Protein Degradation
Conjugation to VHL or CRBN ligands produces heterobifunctional molecules capable of inducing MDM2 degradation at DC₅₀ values of 2–5 nM . For example:
-
Compound 15a: (4R,5S)-Nutlin-PEG₆-VHL
Challenges and Future Directions
Overcoming On-Target Hematologic Toxicity
Dose-limiting thrombocytopenia (Grade 3–4 in 40% of preclinical models) necessitates the development of tumor-targeted formulations, such as albumin nanoparticles or antibody-drug conjugates .
Expanding to p53-Mutant Cancers
Combination therapies with PRIMA-1MET (p53 reactivator) show synergistic effects in p53-mutant NSCLC, reducing viability by 80% vs. 45% for monotherapy .
Clinical Translation and Trial Design
Phase I protocols under development emphasize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume